molecular formula C10H16 B1210996 4,7-Methano-1H-indene, octahydro-, (3aR,4R,7S,7aS)-rel- CAS No. 2825-83-4

4,7-Methano-1H-indene, octahydro-, (3aR,4R,7S,7aS)-rel-

Cat. No. B1210996
CAS RN: 2825-83-4
M. Wt: 136.23 g/mol
InChI Key: LPSXSORODABQKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of the octahydro-1,6-methano-1H-indene framework, which is related to the compound , has been successfully achieved through chemoenzymatic and enantioselective assembly. Key techniques utilized in its synthesis include Diels–Alder cycloaddition, oxa-di-π-methane rearrangement, and intramolecular enolate alkylation steps. This approach allows for the preparation of enantiomerically pure forms of the target framework and highlights distinct strategies for selective synthesis (Dietinger et al., 2010).

Molecular Structure Analysis

A novel synthesis route for 2,3‐Dihydro‐1,3‐­methano‐1H‐indene has been developed, providing insights into the molecular structure of related compounds. This research utilized bicyclo[2.1.1]hex-2-ene as a starting material, leading to an in-depth analysis and simulation of NMR spectra, which offered corrections to previously published coupling constants. This study provides valuable information on the molecular structure and electronic characteristics of the compound (Christl & Cohrs, 2015).

Chemical Reactions and Properties

Investigations into the bromination of octahydro-1H-indene and octahydro-1H-4,7-methanoindene reveal significant insights into the compound's chemical reactivity. These studies show that thermal and photochemical bromination processes lead to the formation of isomeric tetrabromides and further bromination of the double bond formed as an intermediate functional group. The mechanism proposed for the product distribution provides a deeper understanding of the compound's chemical properties and reactivity patterns (Ozer et al., 2013).

Physical Properties Analysis

The study of the fragmentation behavior of the endo- and exo-octahydro-4,7-methano-1H-indene systems through electron impact reveals critical aspects of the compound's physical properties. The investigation, supported by deuterium labeling, identified two generic fragmentation patterns: molecule bisection and the loss of various alkyl fragments. This research contributes to our understanding of the compound's stability and fragmentation under electron impact (Inman & Serve, 1982).

Chemical Properties Analysis

The palladium(0)-catalyzed regioselective and multicomponent synthesis of 1,2,3-trisubstituted 1H-indenes highlights the compound's versatile chemical properties. This methodology allows for the preparation of biologically important indenes with various substituents, showcasing the compound's potential in synthetic and medicinal chemistry applications. The approach offers a combinatorial preparation method for unsymmetrically substituted 1H-indenes, which could not be achieved through previous synthetic routes (Tsukamoto et al., 2007).

Scientific Research Applications

Chiral Preparation

Optically pure C2-symmetric 4-cyclopentene-1,3-diol was prepared from racemic (3aS, 4R, 7S, 7aS)-3a,4,7,7a-tetrahydro-4,7-methano-1H-inden1-one, indicating potential applications in stereoselective synthesis. Key steps involved lipase-mediated kinetic resolution, hydride reduction of epoxy ketone, and a retro-Diels-Alder reaction (Kimura, Ehama, & Inomata, 2002).

Bromination Studies

Research on thermal and photobromination of octahydro-1H-4,7-methanoindene showed regiospecific allylic bromination of the five-membered ring. This study reveals insights into the chemical behavior under bromination conditions, important for synthetic applications (Ozer, Kilbas, & Balcı, 2013).

Fragmentation Behavior

Electron impact induced fragmentation of endo- and exo-octahydro-4,7-methano-1H-indene systems was studied, revealing two primary fragmentation patterns. This knowledge is crucial in mass spectrometry and could be applied in analytical chemistry (Inman & Serve, 1982).

Chemoenzymatic Assembly

The octahydro-1,6-methano-1H-indene framework, associated with marine sesquiterpenoid 2-isocyanoallopupukeanane, was synthesized in enantiomerically pure form. This implies its potential use in the synthesis of complex natural products (Dietinger, Banwell, Garson, & Willis, 2010).

Stereochemistry in Organic Synthesis

The study of (−)-metasantonic acid revealed interesting aspects of hydrogen bonding and stereochemistry in organic compounds, which can be vital for the design of new pharmaceuticals or materials (Zinczuk, Rúveda, Lalancette, & Thompson, 2007).

Etherification Studies

Etherification of dicyclopentadiene with methanol, involving 4,7-methano-3a,4,7,7a-tetrahydro-indene, was investigated. This research is significant in the field of chemical synthesis and industrial applications (Saha, 1999).

properties

IUPAC Name

(1S,2S,6R,7R)-tricyclo[5.2.1.02,6]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-2-9-7-4-5-8(6-7)10(9)3-1/h7-10H,1-6H2/t7-,8+,9-,10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSXSORODABQKT-YNFQOJQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CCC(C3)C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H]3CC[C@@H](C3)[C@@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883895
Record name 4,7-Methano-1H-indene, octahydro-, (3aR,4R,7S,7aS)-rel-
Source EPA DSSTox
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Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Methano-1H-indene, octahydro-, (3aR,4R,7S,7aS)-rel-

CAS RN

2825-83-4
Record name endo-Tetrahydrodicyclopentadiene
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Record name 4,7-Methano-1H-indene, octahydro-, (3aR,4R,7S,7aS)-rel-
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Record name 4,7-Methano-1H-indene, octahydro-, (3aR,4R,7S,7aS)-rel-
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Record name (3aα,4α,7α,7aα)-octahydro-4,7-methano-1H-indene
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